REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:11])[CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH3:2].CC[O-].[Na+].[Na].[CH3:17][C:18]1[CH:29]=[CH:28][C:21]([O:22][CH2:23][CH2:24][CH2:25][CH2:26]Br)=[CH:20][CH:19]=1>C(O)C>[CH2:1]([O:3][C:4](=[O:11])[CH:5]([CH2:26][CH2:25][CH2:24][CH2:23][O:22][C:21]1[CH:20]=[CH:19][C:18]([CH3:17])=[CH:29][CH:28]=1)[C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH3:2] |f:1.2,^1:15|
|
Name
|
|
Quantity
|
176.2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(=O)OCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC[O-].[Na+]
|
Name
|
|
Quantity
|
243.2 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(OCCCCBr)C=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the obtained mixture is stirred at 60° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
CONCENTRATION
|
Details
|
substantially concentrated
|
Type
|
ADDITION
|
Details
|
1 l of ice-water is then added
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted 3 times with a total of 1 liter of methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases are dried over sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent and the excess malonic acid diethyl ester is distilled off in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C(=O)OCC)CCCCOC1=CC=C(C=C1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 303.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |